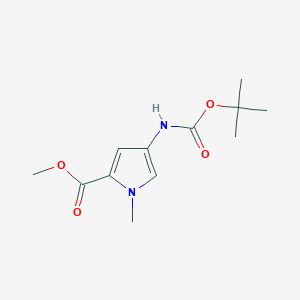

4-(叔丁氧羰基氨基)-1-甲基-1H-吡咯-2-羧酸甲酯

描述

Methyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylate (MBCAP) is an organic compound that belongs to the pyrrole-2-carboxylate family. It is an important intermediate in the synthesis of peptides and peptidomimetics, as well as a versatile reagent for the preparation of biologically active compounds. MBCAP has been used in a variety of scientific research applications, such as drug discovery, medicinal chemistry, and biochemistry.

科学研究应用

在化学中的合成和应用

4-(叔丁氧羰基氨基)-1-甲基-1H-吡咯-2-羧酸甲酯已用于各种化学合成工艺。例如,它已被用于双吲哚海洋生物碱 Topsentin 的脱氮类似物的简便合成中,展示了其在开发潜在抗癌化合物中的作用 (Carbone 等人,2013 年)。此外,其衍生物已用于合成甲基 3-芳基-4-三氟甲基-1H-吡咯-2-羧酸甲酯等化合物,展示了其在化学反应中的多功能性 (Porta 等人,1994 年)。

在特定化合物合成中的作用

该化合物在特定分子的合成中具有重要意义。例如,它在 2-(1-叔丁氧羰基氨基-2-甲基丁基)-噻唑-4-羧酸甲酯(一种具有细胞毒性性质的新型环状缩肽中的手性单元)的合成中发挥了至关重要的作用 (Wang 等人,2013 年)。它在某些环戊烷甲酸甲酯非对映异构体的定向氢化过程中也至关重要 (Smith 等人,2001 年)。

制药应用

在制药工业中,它一直是西他列汀等药物合成的重要中间体,西他列汀是一种用于治疗糖尿病的药物。甲基 (3S)-3-(叔丁氧羰基氨基)-4-氧代丁酸酯(西他列汀生产中的关键中间体)的合成例证了这一应用 (Zhang Xingxian, 2012)。

有机合成中的方法学创新

该化合物一直是有机合成方法学进步的核心。例如,它在普切拉内酰胺的短合成中的应用证明了其在促进复杂有机反应中的有效性 (Hermet 等人,2006 年)。类似地,其衍生物参与了金属化过程,有助于其他复杂分子的区域控制合成 (Thornton & Jarman, 1990)。

促进复杂的有机反应

此外,该化合物可用于霍夫曼重排等反应,如甲基-1-(叔丁氧羰基氨基)-2-乙烯基环丙烷羧酸甲酯的合成,该化合物耐受多种官能团 (Crane 等人,2011 年)。它还在相关吡咯-2-羧酸甲酯的螺环杂环化中发挥作用,进一步突出了其在合成复杂有机结构中的用途 (Silaichev 等人,2012 年)。

作用机制

Target of Action

Similar compounds have been found to interact withCaspase-3 , a protein in humans . Caspase-3 is a crucial mediator of programmed cell death, or apoptosis .

Mode of Action

It’s known that the compound belongs to the class of organic compounds known asgamma-keto acids and derivatives . These are organic compounds containing an aldehyde substituted with a keto group on the C4 carbon atom .

Biochemical Pathways

Compounds of similar structure have been used in the synthesis of dipeptides , suggesting a potential role in protein synthesis or modification.

Result of Action

Given its potential interaction with caspase-3 , it may influence processes such as apoptosis, which is a form of programmed cell death.

属性

IUPAC Name |

methyl 1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)13-8-6-9(10(15)17-5)14(4)7-8/h6-7H,1-5H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUISTFIATJPTNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN(C(=C1)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463074 | |

| Record name | Methyl 4-[(tert-butoxycarbonyl)amino]-1-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126092-96-4 | |

| Record name | Methyl 4-[(tert-butoxycarbonyl)amino]-1-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B174360.png)

![6-chloro-4-N-[(4-fluorophenyl)methyl]pyrimidine-4,5-diamine](/img/structure/B174361.png)

![(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B174363.png)

![4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B174377.png)

![4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B174380.png)